2-Methyl-3-phenylpropanoic acid

Description

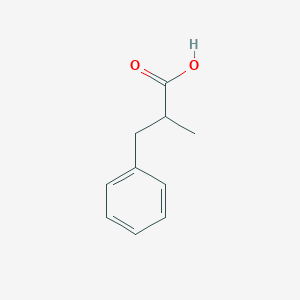

Structure

3D Structure

Propriétés

IUPAC Name |

2-methyl-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCIIDRLDHRQKPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009-67-2 | |

| Record name | alpha-Methylhydrocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001009672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1009-67-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243716 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-3-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-3-PHENYLPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF5Q3W2PVC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Methyl-3-phenylpropanoic acid CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Methyl-3-phenylpropanoic acid, a versatile building block in organic synthesis with significant potential in pharmaceutical and agrochemical research. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and explores its biological significance, particularly the interaction of its (S)-enantiomer with the metalloprotease thermolysin.

Core Properties and Identification

This compound, also known as α-methylhydrocinnamic acid, is a carboxylic acid featuring a phenyl group attached to the third carbon and a methyl group at the second carbon position. It exists as a racemic mixture and as individual enantiomers.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | ||

| Racemic | 1009-67-2 | [1] |

| (S)-enantiomer | 14367-54-5 | [2] |

| Molecular Formula | C₁₀H₁₂O₂ | [2] |

| Molecular Weight | 164.20 g/mol | [2] |

| IUPAC Name | This compound | |

| Synonyms | α-Methylhydrocinnamic acid, 2-Benzylpropionic acid | |

| Computed Properties | ||

| XLogP3 | 2.1 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 3 | [3] |

| Exact Mass | 164.083729621 | [3] |

| Monoisotopic Mass | 164.083729621 | [3] |

| Topological Polar Surface Area | 37.3 Ų | [3] |

Synthesis Protocol: Malonic Ester Synthesis

A common and effective method for the synthesis of this compound is the malonic ester synthesis. This multi-step process allows for the controlled formation of the carbon skeleton.

Detailed Methodology:

-

Deprotonation: Diethyl malonate is treated with a strong base, such as sodium ethoxide in ethanol, to form a resonance-stabilized enolate.

-

First Alkylation: The enolate acts as a nucleophile and reacts with benzyl chloride in an SN2 reaction to form diethyl 2-benzylmalonate.

-

Second Deprotonation and Alkylation: The resulting alkylated malonic ester is treated again with sodium ethoxide to form another enolate, which is then reacted with methyl iodide to introduce the methyl group, yielding diethyl 2-benzyl-2-methylmalonate.

-

Hydrolysis and Decarboxylation: The dialkylated malonic ester is hydrolyzed using an aqueous acid solution (e.g., H₃O⁺) and heated. This process converts the ester groups into carboxylic acids and subsequently leads to the decarboxylation of one of the carboxyl groups, yielding the final product, this compound.

Analytical Protocols

Accurate analysis of this compound is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and spectroscopic methods are commonly employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of this compound. A general workflow for HPLC analysis is depicted below.

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water). Filter the solution through a 0.45 µm filter to remove any particulate matter.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer) is commonly employed. The exact ratio can be optimized to achieve the best separation.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., around 210-220 nm).

-

-

Data Analysis: The retention time of the peak corresponding to this compound is used for identification. The area under the peak is integrated and compared to a calibration curve generated from standards of known concentrations for quantification.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule. Expected signals include those for the aromatic protons, the methine proton, the methylene (B1212753) protons, and the methyl protons.

-

¹³C NMR: Shows the different carbon environments within the molecule.

Infrared (IR) Spectroscopy:

-

Characteristic absorption bands for the carboxylic acid O-H stretch (a broad peak around 2500-3300 cm⁻¹), the C=O stretch (a strong peak around 1700 cm⁻¹), and C-H stretches for the aromatic and aliphatic portions of the molecule will be observed.

Mass Spectrometry (MS):

-

Provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural confirmation.

Biological Significance: Interaction with Thermolysin

The (S)-enantiomer of this compound has been identified as a ligand for thermolysin, a thermostable neutral metalloproteinase. This interaction is of interest to researchers in enzymology and protease research.

The carboxylate group of (S)-2-Methyl-3-phenylpropanoic acid is believed to coordinate with the zinc ion (Zn²⁺) in the active site of thermolysin. This zinc ion is essential for the catalytic activity of the enzyme and is itself coordinated by three histidine residues (His142, His146) and a glutamate (B1630785) residue (Glu166). The phenyl and methyl groups of the ligand likely interact with hydrophobic pockets within the enzyme's active site cleft, contributing to the binding affinity. This inhibitory interaction serves as a model for the design of more potent and selective metalloprotease inhibitors.

Conclusion

This compound is a compound of significant interest due to its utility as a synthetic intermediate and the biological activity of its enantiomers. The detailed protocols and data presented in this guide are intended to support researchers in their efforts to synthesize, analyze, and utilize this valuable molecule in drug discovery and development.

References

(S)-2-Methyl-3-phenylpropanoic acid and (R)-2-Methyl-3-phenylpropanoic acid enantiomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the (S)- and (R)-enantiomers of 2-Methyl-3-phenylpropanoic acid, crucial chiral building blocks in organic synthesis and pharmaceutical development. This document details their physicochemical properties, synthesis, separation, and biological relevance, offering detailed experimental protocols and visual workflows to support advanced research and development.

Introduction

This compound is a chiral carboxylic acid belonging to the 2-arylpropanoic acid class. Like other members of this class, such as the well-known non-steroidal anti-inflammatory drug (NSAID) ibuprofen, its stereochemistry is paramount to its biological activity. The spatial arrangement of the methyl group at the chiral center dictates the molecule's interaction with biological targets. Consequently, the ability to synthesize, separate, and analyze the individual (S)- and (R)-enantiomers is of significant importance in the fields of medicinal chemistry and drug development. This guide serves as a technical resource for professionals engaged in the study and application of these specific enantiomers.

Physicochemical and Chiroptical Properties

The distinct three-dimensional structures of the (S)- and (R)-enantiomers result in identical physical properties such as molecular weight and melting point, but opposing optical activity. A summary of their key properties is presented below.

| Property | (S)-2-Methyl-3-phenylpropanoic acid | (R)-2-Methyl-3-phenylpropanoic acid |

| Molecular Formula | C₁₀H₁₂O₂[1] | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol [1] | 164.20 g/mol |

| IUPAC Name | (2S)-2-methyl-3-phenylpropanoic acid[1] | (2R)-2-methyl-3-phenylpropanoic acid |

| CAS Number | 14367-54-5[1] | 14367-67-0 |

| Synonyms | (S)-2-Benzylpropanoic acid | (R)-2-Benzylpropanoic acid |

| Appearance | Solid | Solid |

| Specific Rotation ([α]D) | Value not readily available in cited literature. Expected to be positive. | Value not readily available in cited literature. Expected to be equal in magnitude and opposite in sign to the (S)-enantiomer. |

Synthesis and Chiral Resolution Protocols

The synthesis of enantiomerically pure this compound can be achieved through two primary routes: the synthesis of a racemic mixture followed by chiral resolution, or direct asymmetric synthesis.

Synthesis of Racemic this compound

A common and effective method for synthesizing the racemic acid is the malonic ester synthesis, which involves the alkylation of diethyl malonate.

This protocol describes the synthesis of racemic this compound starting from diethyl malonate and benzyl (B1604629) bromide, followed by a second alkylation with methyl iodide.

-

Enolate Formation (Step 1):

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 23 g (1.0 mol) of sodium metal in 500 mL of absolute ethanol.

-

To this sodium ethoxide solution, add 160 g (1.0 mol) of diethyl malonate dropwise.

-

-

First Alkylation (Benzylation):

-

To the resulting sodio-malonic ester, add 171 g (1.0 mol) of benzyl bromide dropwise.

-

Heat the mixture to reflux for 2 hours to ensure complete reaction.

-

-

Second Alkylation (Methylation):

-

Cool the reaction mixture and add a second equivalent of sodium ethoxide, prepared by dissolving 23 g of sodium in 500 mL of absolute ethanol.

-

Add 142 g (1.0 mol) of methyl iodide dropwise to the mixture.

-

Heat the mixture to reflux for an additional 2 hours.

-

-

Saponification and Decarboxylation:

-

After cooling, add a solution of 120 g of sodium hydroxide (B78521) in 1 L of water to the reaction mixture.

-

Heat the mixture to reflux for 3 hours to hydrolyze the ester groups.

-

Distill off the ethanol.

-

Acidify the remaining aqueous solution carefully with concentrated sulfuric acid until the solution is strongly acidic (pH < 2). This will induce decarboxylation.

-

Heat the acidified mixture gently until the evolution of CO₂ ceases.

-

-

Workup and Purification:

-

Cool the mixture and extract the product with diethyl ether (3 x 200 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent by rotary evaporation.

-

The resulting crude product can be purified by vacuum distillation or recrystallization to yield racemic this compound.

-

Chiral Resolution of Enantiomers

This method involves reacting the racemic acid with a chiral base, such as (R)-(+)-1-phenylethylamine, to form diastereomeric salts which can be separated by fractional crystallization.

-

Salt Formation:

-

Dissolve 16.4 g (0.1 mol) of racemic this compound in 200 mL of hot methanol.

-

In a separate flask, dissolve 12.1 g (0.1 mol) of (R)-(+)-1-phenylethylamine in 100 mL of hot methanol.

-

Slowly add the amine solution to the acid solution with stirring.

-

-

Fractional Crystallization:

-

Allow the mixture to cool slowly to room temperature, then place it in an ice bath or refrigerator (4 °C) for several hours to promote crystallization. One diastereomeric salt will be less soluble and precipitate out.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. This first crop of crystals will be enriched in one diastereomer (e.g., the (R)-acid-(R)-amine salt).

-

The enantiomeric purity can be increased by recrystallizing the salt from fresh hot methanol.

-

-

Liberation of the Enantiomer:

-

Dissolve the purified diastereomeric salt in water.

-

Acidify the solution with 2 M HCl to a pH of ~2. This will protonate the carboxylic acid and form the hydrochloride salt of the chiral amine.

-

Extract the liberated enantiomerically enriched carboxylic acid with diethyl ether (3 x 50 mL).

-

-

Isolation and Recovery:

-

Combine the ether extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the nearly pure enantiomer.

-

The chiral amine can be recovered from the aqueous layer by adding a strong base (e.g., NaOH) and extracting with an organic solvent.

-

Enzymatic resolution utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer, allowing for the separation of the unreacted enantiomer.

-

Reaction Setup:

-

In a suitable flask, combine 1.64 g (10 mmol) of racemic this compound, 15 mL of an organic solvent (e.g., toluene (B28343) or hexane), and an equimolar amount of a simple alcohol (e.g., 0.6 mL of 1-butanol, ~12 mmol).

-

Add 100-200 mg of lipase (B570770) from Candida rugosa (or another suitable lipase like Novozym 435).

-

-

Enzymatic Reaction:

-

Stir the suspension at a controlled temperature (e.g., 30-40 °C) on an orbital shaker.

-

Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC to determine the enantiomeric excess (e.e.) of the remaining acid and the formed ester.

-

Stop the reaction at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted acid and the ester product.

-

-

Separation and Isolation:

-

Once the desired conversion is reached, remove the enzyme by filtration.

-

Extract the mixture with a basic aqueous solution (e.g., 1 M NaHCO₃). The unreacted carboxylic acid will move to the aqueous phase as its sodium salt. The ester will remain in the organic phase.

-

Separate the layers.

-

Acidify the aqueous layer with 2 M HCl to pH ~2 and extract with diethyl ether to recover the unreacted, enantiomerically enriched acid (e.g., the (R)-enantiomer).

-

The organic layer containing the enantiomerically enriched ester (e.g., the (S)-ester) can be washed, dried, and the solvent evaporated. The ester can be subsequently hydrolyzed (e.g., with aqueous NaOH) to yield the corresponding (S)-acid.

-

Asymmetric Synthesis

Directly synthesizing a single enantiomer avoids the 50% theoretical yield limit of classical resolution. The Evans auxiliary method is a powerful strategy for achieving high diastereoselectivity in alkylation reactions.

Caption: Asymmetric synthesis workflow using an Evans chiral auxiliary.

Analytical Techniques: Chiral HPLC

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the standard method for determining the enantiomeric purity of this compound.

-

Column: Chiralcel OD-H or a similar cellulose-based column is often effective.

-

Mobile Phase: A typical mobile phase is a mixture of n-hexane, 2-propanol (isopropanol), and a small amount of an acidic modifier like trifluoroacetic acid (TFA). A common starting ratio is 98:2:0.1 (n-hexane:isopropanol:TFA).[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV at 254 nm.[2]

-

Procedure:

-

Prepare a sample solution by dissolving a small amount of the acid in the mobile phase.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the sample.

-

The two enantiomers will elute at different retention times, allowing for their quantification and the calculation of enantiomeric excess (e.e.).

-

Biological Activity and Significance

The enantiomers of 2-arylpropanoic acids are well-known for their differential biological activity, particularly as inhibitors of cyclooxygenase (COX) enzymes.[3]

Mechanism of Action: COX Inhibition

The anti-inflammatory and analgesic effects of this class of compounds are primarily attributed to the (S)-enantiomer.[3] The (S)-enantiomer is a potent inhibitor of both COX-1 and COX-2 enzymes. These enzymes are responsible for converting arachidonic acid into prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever. The (R)-enantiomer is significantly less active as a COX inhibitor.[3] While some in-vivo conversion of the (R) to the (S) form can occur for certain related drugs like ibuprofen, the intrinsic activity resides with the (S)-enantiomer.

Caption: The prostaglandin biosynthesis pathway and the site of inhibition by (S)-NSAIDs.

Conclusion

The (S)- and (R)-enantiomers of this compound represent a classic example of stereospecificity in chemical synthesis and biology. As precursors and structural analogs to potent pharmaceuticals, the ability to prepare and analyze these compounds in their enantiomerically pure forms is essential. This guide has provided the foundational knowledge and detailed experimental protocols required for researchers to effectively work with these valuable chiral molecules, from their synthesis via malonic ester routes to their separation by classical and enzymatic resolution, and their analysis by chiral HPLC. The established link between the (S)-enantiomer and the inhibition of the cyclooxygenase pathway underscores the critical importance of stereochemistry in modern drug design and development.

References

Spectroscopic Profile of 2-Methyl-3-phenylpropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-3-phenylpropanoic acid (also known as α-methylhydrocinnamic acid). The information presented herein is essential for the structural elucidation, identification, and quality control of this compound in research and drug development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, supported by detailed experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, Infrared, and Mass spectra of this compound.

Table 1: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 11.14 | Broad Signal | 1H | - | -COOH |

| 7.30 | m | 2H | - | Aromatic H |

| 7.20 | m | 3H | - | Aromatic H |

| 3.08 | dd | 1H | 13.3, 6.3 | -CH₂- |

| 2.77 | sextet-like | 1H | - | -CH- |

| 2.68 | dd | 1H | 13.4, 8.0 | -CH₂- |

| 1.18 | d | 3H | 6.9 | -CH₃ |

Data sourced from Vera et al. (2018).[1]

Table 2: ¹³C NMR Spectral Data of this compound (101 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Assignment |

| 182.00 | C=O |

| 139.10 | Aromatic C (quaternary) |

| 129.09 | Aromatic CH |

| 128.51 | Aromatic CH |

| 126.52 | Aromatic CH |

| 41.24 | -CH- |

| 39.39 | -CH₂- |

| 16.59 | -CH₃ |

Data sourced from Vera et al. (2018).[1]

Table 3: Infrared (IR) Absorption Data for this compound (ATR, neat)

| Wavenumber (cm⁻¹) | Description | Functional Group |

| 3086-2557 | Broad band | O-H stretch |

| 1698 | Strong | C=O stretch |

| 1453 | Medium | C-H bend (CH₃) |

| 1249, 1230 | Medium | C-O stretch / O-H bend |

| 941 | Medium, broad | O-H bend (out-of-plane) |

| 740, 702 | Strong | C-H bend (out-of-plane, aromatic) |

Data sourced from Vera et al. (2018).[1]

Table 4: Mass Spectrometry (EI-MS) Data for this compound

| m/z | Proposed Fragment | Relative Abundance |

| 164 | [M]⁺ | Molecular Ion |

| 118 | [M - HCOOH]⁺ | High |

| 91 | [C₇H₇]⁺ | Base Peak |

| 77 | [C₆H₅]⁺ | Medium |

| 65 | [C₅H₅]⁺ | Medium |

Data sourced from Vera et al. (2018).[1]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

-

¹H NMR Acquisition: The spectrum was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The spectrum was recorded with proton decoupling to simplify the spectrum to single lines for each carbon environment. A sufficient number of scans and a suitable relaxation delay were used to ensure the detection of all carbon signals, including the quaternary carbon.

-

Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: The IR spectrum was obtained using the Attenuated Total Reflectance (ATR) technique with the neat solid sample. A small amount of the solid compound was placed directly onto the ATR crystal.

-

Instrumentation: An FT-IR spectrometer equipped with an ATR accessory was used.

-

Data Acquisition: The spectrum was recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean, empty ATR crystal was acquired and automatically subtracted from the sample spectrum. Multiple scans were averaged to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum was presented as transmittance versus wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample was introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample was vaporized and then bombarded with a beam of electrons with an energy of 70 eV. This caused the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) were accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

-

Detection: The separated ions were detected, and their abundance was recorded to generate a mass spectrum, which is a plot of relative intensity versus the m/z ratio.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of spectroscopic data for the structural elucidation of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide on 2-Methyl-3-phenylpropanoic Acid: Molecular Weight and Formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information regarding the molecular weight and chemical formula of 2-Methyl-3-phenylpropanoic acid, a compound of interest in various research and development applications. The data presented herein is compiled from verified chemical databases and is intended to support laboratory and computational work.

Core Molecular Data

The fundamental properties of this compound are summarized in the table below. This data is critical for a range of scientific calculations, including stoichiometry, solution preparation, and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₂ | [1][2][3] |

| Molecular Weight | 164.20 g/mol | [2][3] |

| Alternate Molecular Weight | 164.21 g/mol | [1] |

It is important to note that slight variations in molecular weight may be reported due to differences in isotopic abundance calculations.[2][3]

Chemical Identification

For unambiguous identification, the following identifiers are associated with this compound:

Structural Information Visualization

To illustrate the relationship between the compound and its core properties, the following diagram is provided.

Figure 1: Core Properties of this compound

References

The Multifaceted Biological Activities of 2-Methyl-3-phenylpropanoic Acid and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 2-Methyl-3-phenylpropanoic acid and its derivatives. This class of small molecules, rooted in the structure of the common non-steroidal anti-inflammatory drugs (NSAIDs), has demonstrated a surprisingly broad and nuanced range of pharmacological effects. This document collates key quantitative data, details essential experimental protocols, and visualizes the underlying signaling pathways to serve as a foundational resource for ongoing research and development in this area.

Core Biological Activities

The primary biological activities associated with this compound and its analogs are anti-inflammatory, analgesic, and antibacterial. Emerging research also points towards potential applications as antinociceptive and antiplatelet agents. The core structure serves as a versatile scaffold, allowing for chemical modifications that can fine-tune its potency and selectivity across these different biological targets.

Quantitative Data Summary

The following tables summarize the key quantitative data for various analogs of this compound, providing a comparative view of their biological activities.

Table 1: Anti-inflammatory and Antinociceptive Activity

| Compound | Assay | Dose/Concentration | Result | Reference |

| S(-)-2-amino-2-methyl-3-phenylpropanoic acid | Xylene-induced ear edema (in vivo) | 10 mg/kg (i.p.) | 31.1% inhibition of edema | [1] |

| S(-)-2-amino-2-methyl-3-phenylpropanoic acid | Tail-flick test (in vivo) | 10 mg/kg (i.p.) | 36.78% increase in tail cut-off latency | [1] |

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Carrageenan-induced paw edema (in vivo) | 10, 20, and 40 mg/kg (i.p.) | Dose-dependent reduction in paw edema | [2] |

Table 2: Cyclooxygenase (COX) Inhibition

| Compound | Target | IC50 | Reference |

| 2-(4-(((5-Methoxybenzo[d]thiazol-2-yl)thio)methyl)phenyl)propanoic acid (6h) | COX-1 | Better than Ibuprofen | [3] |

| 2-(4-(((5-Methoxybenzo[d]thiazol-2-yl)thio)methyl)phenyl)propanoic acid (6h) | COX-2 | Better than Ibuprofen | [3] |

| 2-(4-(((5-Methoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)phenyl)propanoic acid (6l) | COX-1 | Better than Ibuprofen | [3] |

| 2-(4-(((5-Methoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)phenyl)propanoic acid (6l) | COX-2 | Inhibition potentcy close to Nimesulide | [3] |

Table 3: Antibacterial Activity

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 2-(4-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)propanoic acid (6d) | Not specified | Promising antibacterial property | [3] |

| 2-(4-(((5-Methoxybenzo[d]thiazol-2-yl)thio)methyl)phenyl)propanoic acid (6h) | Not specified | Promising antibacterial property | [3] |

| 2-(4-(((5-Methoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)phenyl)propanoic acid (6l) | Not specified | Promising antibacterial property | [3] |

| 2-(4-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)phenyl)propanoic acid (6m) | Not specified | Promising antibacterial property | [3] |

Key Experimental Protocols

This section provides an overview of the methodologies used to assess the biological activities of this compound and its analogs.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This widely used model assesses the ability of a compound to reduce acute inflammation.

-

Animal Model: Wistar rats are typically used.

-

Procedure:

-

A baseline measurement of the paw volume is taken using a plethysmometer.

-

The test compound or vehicle is administered, often intraperitoneally (i.p.).

-

After a set period (e.g., 30 minutes), a sub-plantar injection of carrageenan (a phlogistic agent) is made into the hind paw to induce inflammation.

-

Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

-

Data Analysis: The percentage inhibition of edema is calculated for each group compared to the vehicle control group.

In Vivo Antinociceptive Activity: Tail-Flick Test

This method evaluates the central analgesic activity of a compound.

-

Animal Model: Mice or rats are used.

-

Procedure:

-

A baseline latency for the animal to flick its tail away from a radiant heat source is recorded.

-

The test compound or vehicle is administered.

-

The tail-flick latency is measured again at predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.

-

A cut-off time is established to prevent tissue damage.

-

-

Data Analysis: The percentage increase in tail-flick latency is calculated.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes, which are key to the inflammatory pathway.

-

Enzyme Source: Purified ovine COX-1 and human recombinant COX-2 are commonly used.

-

Procedure:

-

The test compound is pre-incubated with the enzyme.

-

Arachidonic acid (the substrate) is added to initiate the enzymatic reaction, which produces prostaglandin (B15479496) H2 (PGH2).

-

The reaction is terminated, and the amount of prostaglandin E2 (PGE2) produced (converted from PGH2) is quantified using an Enzyme Immunoassay (EIA) kit.

-

-

Data Analysis: The IC50 value, the concentration of the compound required to inhibit 50% of the enzyme activity, is calculated.

Signaling Pathways and Mechanisms of Action

The primary mechanism of anti-inflammatory action for this compound derivatives is the inhibition of cyclooxygenase (COX) enzymes. This inhibition reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever.

The antibacterial mechanism of action for these compounds is less well-defined and is an active area of research. It may involve the disruption of bacterial cell membranes, inhibition of essential enzymes, or other currently unknown targets.

Conclusion

This compound and its analogs represent a promising class of compounds with a diverse range of biological activities. Their well-established anti-inflammatory properties, coupled with emerging evidence of antibacterial and other pharmacological effects, make them attractive candidates for further drug discovery and development efforts. This guide provides a snapshot of the current understanding of these compounds and is intended to facilitate future research in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

2-Methyl-3-phenylpropanoic Acid: A Phenylalanine Derivative with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-3-phenylpropanoic acid, a chiral carboxylic acid and a structural analog of the amino acid phenylalanine, represents a key pharmacophore in medicinal chemistry. As a member of the 2-arylpropionic acid class, it shares structural similarities with well-known non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and biological activities. The document details experimental protocols for its preparation and discusses its potential mechanism of action, particularly in the context of inflammation. While specific quantitative biological data for the parent compound is limited in publicly accessible literature, this guide leverages data from closely related derivatives to highlight its therapeutic promise. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this scaffold.

Introduction

This compound is a carboxylic acid characterized by a phenyl group attached to a propanoic acid backbone with a methyl group at the alpha position. Its structural relationship to phenylalanine, an essential amino acid, makes it an interesting candidate for biological investigation. The presence of a chiral center at the C2 position results in two enantiomers, (S)- and (R)-2-Methyl-3-phenylpropanoic acid, which may exhibit different pharmacological and toxicological profiles. The broader class of 2-arylpropionic acids is renowned for its anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. This guide explores the synthesis, known biological activities, and potential therapeutic applications of this compound, with a focus on its role as a phenylalanine derivative.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of its key properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 164.20 g/mol | --INVALID-LINK-- |

| XLogP3 | 2.1 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |

| Rotatable Bond Count | 2 | --INVALID-LINK-- |

| Exact Mass | 164.083729621 Da | --INVALID-LINK-- |

| Topological Polar Surface Area | 37.3 Ų | --INVALID-LINK-- |

Synthesis of this compound

Several synthetic routes have been established for the preparation of 2-arylpropionic acids, which can be adapted for the synthesis of this compound. A common and effective method is the malonic ester synthesis.

Experimental Protocol: Malonic Ester Synthesis

This protocol outlines a general procedure for the synthesis of this compound via the malonic ester pathway.

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

Benzyl (B1604629) chloride

-

Methyl iodide

-

Sodium hydroxide

-

Hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Ethanol

Procedure:

-

Alkylation with Benzyl Chloride:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol.

-

Slowly add diethyl malonate to the stirred solution at room temperature.

-

After the addition is complete, add benzyl chloride dropwise to the reaction mixture.

-

Heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture, pour it into water, and extract with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain diethyl benzylmalonate.

-

-

Methylation:

-

Dissolve the obtained diethyl benzylmalonate in a suitable solvent like ethanol.

-

Add a solution of sodium ethoxide in ethanol.

-

To this mixture, add methyl iodide dropwise and reflux for 2-3 hours.

-

Work up the reaction as described in the previous step to obtain diethyl benzylmethylmalonate.

-

-

Hydrolysis and Decarboxylation:

-

To the diethyl benzylmethylmalonate, add an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 4-6 hours to hydrolyze the ester groups.

-

After cooling, acidify the reaction mixture with concentrated hydrochloric acid until the pH is acidic.

-

Heat the acidified solution to reflux for an additional 2-4 hours to effect decarboxylation.

-

Cool the mixture to room temperature, which may result in the precipitation of the product.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

-

Biological Activity and Potential Mechanisms of Action

A study on a pyrrole (B145914) derivative of this compound, namely 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, has demonstrated potent anti-inflammatory and immunomodulatory properties.[1][2][3]

Anti-inflammatory Activity

In a carrageenan-induced paw edema model in Wistar rats, a well-established assay for acute inflammation, this derivative exhibited significant anti-inflammatory effects.[1][2][3] The quantitative results from this study are summarized in Table 2.

Table 2: Anti-inflammatory Effect of a this compound Derivative in the Carrageenan-Induced Paw Edema Model

| Treatment Group | Dose (mg/kg, i.p.) | Paw Edema Inhibition at 2h (Single Dose) | Paw Edema Inhibition at 4h (14-Day Repeated Dose) |

| Compound 3f | 10 | - | Significant (p < 0.001) |

| Compound 3f | 20 | Significant (p = 0.001) | Significant (p < 0.001) |

| Compound 3f | 40 | - | Significant (p < 0.001) |

| Diclofenac (Reference) | 25 | Significant | Significant |

Data extracted from Zlatanova-Tenisheva et al. (2025).[1][2][3]

Immunomodulatory Effects and Signaling Pathways

The aforementioned study also investigated the effect of the this compound derivative on cytokine levels in a lipopolysaccharide (LPS)-induced systemic inflammation model.[1][2][3] The results suggest that the compound modulates key inflammatory signaling pathways.

Specifically, repeated administration of the derivative led to a significant decrease in the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and a significant increase in the anti-inflammatory cytokine Transforming Growth Factor-beta 1 (TGF-β1).[1][2][3] These findings implicate the involvement of the TNF-α and TGF-β signaling pathways in the mechanism of action of this class of compounds.

TNF-α is a pleiotropic cytokine that plays a central role in initiating and propagating the inflammatory cascade. Its signaling is mediated through two distinct receptors, TNFR1 and TNFR2, leading to the activation of downstream pathways such as NF-κB and MAPK, which in turn regulate the expression of various pro-inflammatory genes. The observed reduction in TNF-α levels by the derivative of this compound suggests a potential inhibitory effect on this pathway.

Caption: Simplified TNF-α signaling pathway leading to inflammation.

TGF-β1 is a multifunctional cytokine with potent anti-inflammatory and immunosuppressive properties. It signals through a receptor complex of type I and type II serine/threonine kinases, leading to the phosphorylation and activation of Smad proteins. The activated Smad complexes translocate to the nucleus and regulate the transcription of target genes involved in immune suppression and tissue repair. The elevation of TGF-β1 levels by the derivative of this compound suggests a potential activation of this anti-inflammatory pathway.

Caption: Simplified TGF-β signaling pathway promoting anti-inflammatory responses.

Pharmacokinetics

Specific pharmacokinetic data for this compound is not extensively documented. However, as a member of the 2-arylpropionic acid class, its pharmacokinetic profile is expected to share similarities with other drugs in this category, such as ibuprofen (B1674241).

Generally, 2-arylpropionic acids are well-absorbed after oral administration, with peak plasma concentrations typically reached within 1-2 hours. They are highly bound to plasma proteins (>99%). The elimination half-life can vary among different members of this class but is generally in the range of a few hours. Metabolism primarily occurs in the liver, followed by renal excretion of the metabolites. For instance, ibuprofen has a biological half-life of about 2-4 hours and is eliminated within 24 hours.[4] It is important to note that these are general characteristics, and specific studies are required to determine the precise pharmacokinetic parameters of this compound.

Experimental Workflow for Biological Evaluation

To further elucidate the biological activity of this compound, a systematic experimental workflow is essential. A key initial step would be to assess its inhibitory activity against relevant enzymes, such as those in the inflammatory cascade.

General Workflow for Enzyme Inhibition Assay

The following diagram illustrates a general workflow for determining the inhibitory potential of this compound against a target enzyme.

Caption: A generalized experimental workflow for an enzyme inhibition assay.

Conclusion

This compound, as a phenylalanine derivative, holds considerable promise as a scaffold for the development of new therapeutic agents. Its structural similarity to established anti-inflammatory drugs, coupled with the demonstrated potent anti-inflammatory and immunomodulatory activities of its derivatives, underscores its potential. The modulation of key signaling pathways, including the downregulation of pro-inflammatory TNF-α and the upregulation of anti-inflammatory TGF-β1, suggests a multifaceted mechanism of action that warrants further investigation. This technical guide provides a foundational understanding of this compound, from its synthesis to its potential biological effects, and is intended to facilitate future research and development efforts in this area. Further studies are necessary to determine the specific biological targets, quantitative activity, and pharmacokinetic profile of this compound to fully realize its therapeutic potential.

References

- 1. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ibuprofen - Wikipedia [en.wikipedia.org]

Synonyms for 2-Methyl-3-phenylpropanoic acid (e.g., alpha-Methylhydrocinnamic acid)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-3-phenylpropanoic acid, also known by its common synonym α-Methylhydrocinnamic acid. This document consolidates critical information on its nomenclature, physicochemical properties, synthesis, analytical characterization, and biological significance, making it an essential resource for professionals in research and drug development.

Nomenclature and Synonyms

This compound is a carboxylic acid with a well-defined structure, leading to various systematic and common names. Understanding these synonyms is crucial for comprehensive literature searches and unambiguous identification. The compound exists as a racemate and as individual enantiomers, each with a distinct CAS Registry Number.

| Synonym | Type | CAS Registry Number | Chirality |

| This compound | IUPAC Name | 1009-67-2[1] | Racemic |

| α-Methylhydrocinnamic acid | Common Name | 1009-67-2[1] | Racemic |

| 2-Benzylpropionic acid | Common Name | 1009-67-2[1] | Racemic |

| Benzenepropanoic acid, α-methyl- | Systematic Name | 1009-67-2[1] | Racemic |

| (S)-2-Methyl-3-phenylpropanoic acid | IUPAC Name | 14367-54-5[2][3] | (S)-enantiomer |

| (S)-2-Benzylpropanoic acid | Common Name | 14367-54-5[2] | (S)-enantiomer |

| DEAMINO-METHYL-PHENYLALANINE | Trivial Name | 14367-54-5[2] | (S)-enantiomer |

| (R)-2-Methyl-3-phenylpropanoic acid | IUPAC Name | Not specified | (R)-enantiomer |

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in research and development.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₂ | [1][3] |

| Molecular Weight | 164.20 g/mol | [1][4] |

| Melting Point | 39-41 °C | [4] |

| Boiling Point | 167-168 °C at 23 mmHg | [4] |

| Density | 1.065 g/mL at 25 °C | [4] |

| XLogP3 | 2.1 | [2] |

| pKa | Not specified | |

| Solubility | Soluble in organic solvents like CDCl₃ for NMR analysis. | [5] |

Spectroscopic Data

Spectroscopic data is vital for the structural confirmation and purity assessment of this compound.

| Technique | Key Data and Interpretation | Reference |

| ¹H NMR | In CDCl₃, characteristic signals are observed for the aromatic protons (multiplet, ~7.20-7.40 ppm), the methine proton (quartet, ~3.73 ppm), the methyl protons (doublet, ~1.51 ppm), and the carboxylic acid proton (broad singlet, ~11.5-11.7 ppm). | [6] |

| ¹³C NMR | In CDCl₃, distinct peaks are observed for the carboxylic carbon (~181.1 ppm), aromatic carbons (~127.2-139.7 ppm), the methine carbon (~45.4 ppm), and the methyl carbon (~18.0 ppm). | [5][6] |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is observed at m/z 150. A prominent base peak at m/z 105 corresponds to the loss of the carboxyl group ([M - COOH]⁺). Another significant fragment is the phenyl cation at m/z 77 ([C₆H₅]⁺). | [6] |

| Infrared (IR) Spectroscopy | Key absorption bands include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretch (~1700-1725 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), and aliphatic C-H stretches (<3000 cm⁻¹). | [6] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various organic chemistry methodologies. Below are detailed protocols for its synthesis and analytical characterization.

Synthesis Protocol: Malonic Ester Synthesis

This protocol outlines a general approach for the synthesis of this compound via a malonic ester synthesis route.

Objective: To synthesize this compound.

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

Benzyl (B1604629) chloride

-

Methyl iodide

-

Sodium hydroxide

-

Hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Alkylation with Benzyl Chloride: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve diethyl malonate in absolute ethanol (B145695). Add a solution of sodium ethoxide in ethanol dropwise with stirring. After the addition is complete, add benzyl chloride dropwise and reflux the mixture for 2-3 hours.

-

Work-up: After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain the benzyl-substituted malonic ester.

-

Methylation: Dissolve the product from the previous step in absolute ethanol and treat it with sodium ethoxide followed by methyl iodide. Reflux the mixture for 2-3 hours.

-

Hydrolysis and Decarboxylation: Cool the reaction mixture and add a concentrated solution of sodium hydroxide. Reflux the mixture until the ester is completely hydrolyzed (monitor by TLC). After cooling, acidify the mixture with concentrated hydrochloric acid.

-

Isolation: Heat the acidified mixture to effect decarboxylation until the evolution of CO₂ ceases. Cool the mixture and extract the product with diethyl ether. Wash the ether extract with water, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield crude this compound.

-

Purification: Purify the crude product by distillation under reduced pressure or by recrystallization from a suitable solvent.

Analytical Protocol: GC-MS Analysis

Objective: To confirm the identity and purity of synthesized this compound.

Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the synthesized compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

GC Conditions:

-

Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

-

Data Analysis: Compare the retention time and the mass spectrum of the sample with a known standard or with library data to confirm the identity. The fragmentation pattern should be consistent with the expected structure, showing key fragments at m/z 150, 105, and 77.[6]

Biological Activity and Signaling Pathways

Derivatives of phenylpropanoic acid are a significant class of compounds in medicinal chemistry, known for their anti-inflammatory, analgesic, and potential anticancer activities.[7]

Enzyme Inhibition

This compound and its analogs have been investigated as inhibitors of various enzymes. For instance, related phenylpropionic acid derivatives are well-known inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[8] They have also been studied as inhibitors of metalloproteinases like thermolysin.[9]

Experimental Protocol: Thermolysin Inhibition Assay

Objective: To determine the inhibitory activity of this compound against thermolysin.

Materials:

-

Thermolysin from Bacillus thermoproteolyticus

-

Substrate: N-[3-(2-Furyl)acryloyl]-Gly-L-Leu-NH₂ (FAGLA)

-

This compound (inhibitor)

-

Tris-HCl buffer (pH 7.5)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Spectrophotometer

Procedure:

-

Preparation of Solutions: Prepare a stock solution of thermolysin in Tris-HCl buffer. Prepare a stock solution of the substrate FAGLA in the same buffer. Prepare a stock solution of the inhibitor in DMSO and make serial dilutions in the buffer.

-

Assay: In a 96-well plate, add the Tris-HCl buffer, the inhibitor solution at various concentrations, and the thermolysin solution. Incubate for 15 minutes at room temperature.

-

Initiation of Reaction: Add the substrate solution to each well to start the reaction.

-

Measurement: Monitor the decrease in absorbance at 345 nm over time using a spectrophotometer. The hydrolysis of FAGLA by thermolysin results in a decrease in absorbance.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Potential Signaling Pathway Involvement

Based on the known targets of phenylpropanoic acid derivatives, a plausible signaling pathway that could be modulated by this compound is the inflammatory signaling cascade. Inhibition of enzymes like COX would lead to a downstream reduction in the production of prostaglandins, which are key mediators of inflammation.

Below is a conceptual diagram of a simplified inflammatory signaling pathway that could be targeted.

Experimental and Logical Workflows

The development and characterization of this compound involve a logical progression of steps from synthesis to biological evaluation.

This guide serves as a foundational resource for researchers and developers working with this compound. The provided data and protocols are intended to facilitate further investigation into the properties and applications of this versatile chemical entity.

References

- 1. alpha-Methylhydrocinnamic acid | C10H12O2 | CID 99862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2S)-2-methyl-3-phenylpropanoic acid | C10H12O2 | CID 5288102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-2-Methyl-3-phenylpropanoic acid 97.00% | CAS: 14367-54-5 | AChemBlock [achemblock.com]

- 4. a-Methylhydrocinnamic acid 98 1009-67-2 [sigmaaldrich.com]

- 5. spectrabase.com [spectrabase.com]

- 6. benchchem.com [benchchem.com]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of pseudolysin and thermolysin by hydroxamate-based MMP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-Methyl-3-phenylpropanoic Acid via Malonic Ester Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The malonic ester synthesis is a versatile and widely employed method in organic chemistry for the formation of carbon-carbon bonds, enabling the synthesis of a variety of substituted carboxylic acids from simple alkyl halides. This application note provides a detailed protocol for the synthesis of 2-methyl-3-phenylpropanoic acid, a valuable building block in medicinal chemistry and drug development, through a sequential dialkylation of diethyl malonate. The process involves the formation of a stabilized enolate from diethyl malonate, followed by two consecutive nucleophilic substitution reactions with benzyl (B1604629) bromide and a methylating agent. The resulting disubstituted malonic ester is then hydrolyzed and subsequently decarboxylated to yield the target carboxylic acid.

Chemical and Physical Data

A summary of the key quantitative data for the reactants, intermediates, and the final product is presented in the following tables for easy reference and comparison.

Table 1: Physical and Chemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) |

| Diethyl malonate | C₇H₁₂O₄ | 160.17 | 199.3 | 1.055 |

| Sodium ethoxide | C₂H₅NaO | 68.05 | Decomposes | 0.868 |

| Benzyl bromide | C₇H₇Br | 171.03 | 198-199 | 1.438 |

| Methyl iodide | CH₃I | 141.94 | 42.4 | 2.28 |

| Diethyl benzyl(methyl)malonate | C₁₅H₂₀O₄ | 264.32 | ~160-165 (at reduced pressure) | Not available |

| This compound | C₁₀H₁₂O₂ | 164.20 | 278.6 (predicted) | 1.085 (predicted) |

Table 2: Spectroscopic Data for this compound

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| Chemical Shift (δ) ppm | Assignment |

| ~11.0-12.0 (br s, 1H) | -COOH |

| 7.15-7.35 (m, 5H) | Aromatic protons |

| 3.05 (dd, J = 13.6, 7.2 Hz, 1H) | -CH₂-Ph (diastereotopic H) |

| 2.75 (dd, J = 13.6, 7.6 Hz, 1H) | -CH₂-Ph (diastereotopic H) |

| 2.70 (m, 1H) | -CH(CH₃)- |

| 1.20 (d, J = 7.0 Hz, 3H) | -CH₃ |

Note: Predicted and typical chemical shifts are provided. Actual values may vary based on experimental conditions.

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data for this compound

| IR Spectroscopy (KBr, cm⁻¹) | Mass Spectrometry (EI, m/z) |

| Frequency Range | Assignment |

| 2500-3300 (broad) | O-H stretch (carboxylic acid dimer) |

| 3030, 3060 | C-H stretch (aromatic) |

| 2970, 2930 | C-H stretch (aliphatic) |

| 1705 | C=O stretch (carboxylic acid) |

| 1600, 1495, 1455 | C=C stretch (aromatic ring) |

| 1230 | C-O stretch |

| 940 (broad) | O-H bend (out-of-plane) |

Experimental Protocols

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The overall workflow is depicted below.

Caption: Overall workflow for the synthesis of this compound.

Protocol 1: Synthesis of Diethyl Benzyl(methyl)malonate (Sequential Dialkylation)

This protocol details the sequential addition of a benzyl group and a methyl group to diethyl malonate.

Materials:

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol (B145695)

-

Benzyl bromide

-

Methyl iodide

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 200 mL of absolute ethanol. Carefully add 11.5 g (0.5 mol) of sodium metal in small pieces. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation. Stir until all the sodium has dissolved.

-

First Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add 80.1 g (0.5 mol) of diethyl malonate dropwise from a dropping funnel over 30 minutes with continuous stirring.

-

First Alkylation (Benzylation): To the resulting enolate solution, add 85.5 g (0.5 mol) of benzyl bromide dropwise over 1 hour. After the addition is complete, heat the mixture to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Second Enolate Formation: Cool the reaction mixture to room temperature. In a separate flask, prepare another 0.5 mol of sodium ethoxide solution as described in step 1. Add this second solution of sodium ethoxide to the reaction mixture containing diethyl benzylmalonate.

-

Second Alkylation (Methylation): To the newly formed enolate, add 71.0 g (0.5 mol) of methyl iodide dropwise over 1 hour. A gentle reflux may be observed. After the addition is complete, continue to stir at room temperature for 2 hours, then heat to reflux for an additional 1-2 hours to ensure complete reaction.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. To the residue, add 200 mL of water and extract with diethyl ether (3 x 100 mL). Combine the organic extracts and wash with saturated aqueous ammonium chloride solution (100 mL) and then with brine (100 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl benzyl(methyl)malonate. Purify the crude product by vacuum distillation.

Protocol 2: Hydrolysis and Decarboxylation to this compound

This protocol describes the conversion of the dialkylated malonic ester to the final carboxylic acid product.

Materials:

-

Diethyl benzyl(methyl)malonate

-

Concentrated hydrochloric acid

-

Water

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

-

Hydrolysis: In a round-bottom flask, combine the purified diethyl benzyl(methyl)malonate (e.g., 26.4 g, 0.1 mol) with 100 mL of 6 M hydrochloric acid. Heat the mixture to reflux with vigorous stirring for 12-18 hours. The reaction progress can be monitored by the disappearance of the ester layer.

-

Decarboxylation: Continue heating at reflux until the evolution of carbon dioxide ceases.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude this compound can be further purified by recrystallization or distillation under reduced pressure.

Reaction Mechanism and Logical Relationships

The malonic ester synthesis proceeds through a series of well-defined steps. The following diagram illustrates the logical relationship between the key stages of the synthesis.

Caption: Logical steps in the malonic ester synthesis of a disubstituted carboxylic acid.

Asymmetric Synthesis of Enantiomerically Pure 2-Methyl-3-phenylpropanoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of enantiomerically pure (S)- and (R)-2-methyl-3-phenylpropanoic acid. This chiral carboxylic acid is a valuable building block in the synthesis of various pharmaceuticals and other biologically active molecules. The stereochemistry at the α-position is crucial for its biological activity, making enantioselective synthesis a critical aspect of its production.

Three primary strategies for achieving high enantiopurity are presented: diastereoselective alkylation using an Evans chiral auxiliary, catalytic asymmetric hydrogenation of a prochiral precursor, and enzymatic kinetic resolution of the racemate. This guide offers a comparative overview of these methods, complete with detailed protocols, quantitative data, and visual workflows to aid in the selection and implementation of the most suitable synthetic route.

Comparative Data of Asymmetric Synthesis Methods

The following table summarizes typical quantitative data for the three distinct methods for obtaining enantiomerically pure 2-methyl-3-phenylpropanoic acid. These values are representative and may be optimized for specific laboratory conditions.

| Method | Key Reagents/Catalyst | Substrate | Product Configuration | Diastereomeric/Enantiomeric Excess | Overall Yield |

| Diastereoselective Alkylation | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, LDA, Benzyl (B1604629) Bromide | N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | (S)-enantiomer | >99:1 (d.r.) | ~80-85% |

| Asymmetric Hydrogenation | Ru(OAc)₂[(S)-BINAP] | (E)-2-Methyl-3-phenylacrylic acid | (S)-enantiomer | >95% (e.e.) | >90% |

| Enzymatic Kinetic Resolution | Candida rugosa Lipase, Ethanol | Racemic this compound | (R)-acid / (S)-ester | >98% (e.e.) for unreacted acid | ~45% (for one enantiomer) |

Method 1: Diastereoselective Alkylation using an Evans Chiral Auxiliary

This method involves the temporary attachment of a chiral auxiliary to a propionyl group, followed by diastereoselective alkylation and subsequent removal of the auxiliary to yield the enantiomerically pure product. The Evans oxazolidinone auxiliaries are highly effective for this purpose due to their ability to create a rigid, chelated enolate that directs the approach of the electrophile.

Experimental Workflow

Detailed Protocol

Protocol 1: Acylation of the Chiral Auxiliary

-

To a stirred solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere, add n-butyllithium (n-BuLi, 1.05 eq) dropwise.

-

Stir the resulting solution for 30 minutes at -78 °C.

-

Add propionyl chloride (1.1 eq) dropwise and stir the reaction mixture for 1 hour at -78 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) and brine, then dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Concentrate the solution in vacuo and purify by flash column chromatography to yield N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.

Protocol 2: Diastereoselective Alkylation

-

To a stirred solution of diisopropylamine (B44863) (1.1 eq) in anhydrous THF at -78 °C, add n-BuLi (1.05 eq) dropwise. Stir the solution for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).

-

In a separate flask, dissolve the acylated oxazolidinone from the previous step (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Slowly add the substrate solution to the LDA solution via cannula.

-

Stir the resulting enolate solution for 30 minutes at -78 °C.

-

Add benzyl bromide (1.2 eq) dropwise and stir the reaction mixture for 4 hours at -78 °C.

-

Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over MgSO₄.

-

Concentrate the solution in vacuo and purify by flash column chromatography to isolate the alkylated product, (4R,5S)-3-((S)-2-Methyl-3-phenylpropanoyl)-4-methyl-5-phenyl-2-oxazolidinone.[1]

Protocol 3: Cleavage of the Chiral Auxiliary

-

Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water.

-

Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (B78521) (2.0 eq).[1]

-

Stir the reaction mixture vigorously at 0 °C for 4 hours.

-

Quench the reaction with an aqueous solution of sodium sulfite.

-

Extract the chiral auxiliary with ethyl acetate.

-

Acidify the aqueous layer with 1 M HCl and extract the chiral carboxylic acid with ethyl acetate.

-

Dry the organic layer over MgSO₄, concentrate in vacuo, and purify as needed to obtain (S)-2-Methyl-3-phenylpropanoic acid.[1]

Method 2: Catalytic Asymmetric Hydrogenation

This method involves the direct hydrogenation of a prochiral α,β-unsaturated carboxylic acid using a chiral catalyst. The Ru-BINAP system is a highly effective catalyst for this transformation, providing high enantioselectivity and yield under relatively mild conditions. The precursor, (E)-2-methyl-3-phenylacrylic acid, can be synthesized via a Knoevenagel condensation between phenylacetaldehyde (B1677652) and propanoic acid.

Experimental Workflow

Detailed Protocol

-

In a high-pressure autoclave, dissolve (E)-2-methyl-3-phenylacrylic acid (1.0 eq) in degassed methanol.

-

Add the Ru(OAc)₂[(S)-BINAP] catalyst (0.005-0.01 mol%).

-

Seal the autoclave and purge with hydrogen gas several times.

-

Pressurize the autoclave with hydrogen gas to 10-50 atm.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, carefully vent the autoclave and purge with an inert gas.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford enantiomerically pure (S)-2-methyl-3-phenylpropanoic acid.

Method 3: Enzymatic Kinetic Resolution

This method utilizes the enantioselectivity of an enzyme, typically a lipase, to resolve a racemic mixture of the carboxylic acid. The enzyme selectively catalyzes the esterification of one enantiomer, allowing for the separation of the unreacted acid and the newly formed ester. This method is advantageous due to its mild reaction conditions and high enantioselectivity.

Experimental Workflow

References

Application Notes and Protocols for the Enzymatic Kinetic Resolution of Racemic 2-Methyl-3-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantiomers of chiral carboxylic acids, particularly those in the 2-arylpropionic acid class (profens), often exhibit distinct pharmacological and toxicological profiles. For instance, the (S)-enantiomer of many profens is responsible for their anti-inflammatory activity, while the (R)-enantiomer is often less active or may contribute to adverse effects. Consequently, the production of enantiomerically pure forms of these compounds is of significant interest in the pharmaceutical industry. The kinetic resolution of racemic mixtures using enzymes, particularly lipases, offers a highly selective and environmentally benign method for obtaining these valuable chiral building blocks.

This document provides detailed application notes and protocols for the enzymatic kinetic resolution of racemic 2-methyl-3-phenylpropanoic acid via enantioselective esterification. The protocols described herein utilize commercially available lipases and standard analytical techniques for the determination of enantiomeric excess and conversion.

Principle of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a process in which an enzyme stereoselectively catalyzes the transformation of one enantiomer of a racemic mixture at a much higher rate than the other. In the case of the enantioselective esterification of a racemic carboxylic acid, the enzyme will preferentially convert one enantiomer into its corresponding ester, leaving the unreacted acid enriched in the other enantiomer. By stopping the reaction at approximately 50% conversion, it is possible to obtain both the ester and the remaining acid in high enantiomeric excess.

Experimental Workflow

The overall experimental workflow for the enzymatic kinetic resolution of racemic this compound is depicted below.

Application Notes and Protocols: 2-Methyl-3-phenylpropanoic Acid as a Chiral Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-phenylpropanoic acid is a valuable chiral building block in modern organic synthesis, providing a versatile scaffold for the enantioselective preparation of a wide range of biologically active molecules. Its structure, featuring a stereogenic center at the α-position to a carboxylic acid and a benzyl (B1604629) group, makes it an ideal precursor for the synthesis of important pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and Angiotensin-Converting Enzyme (ACE) inhibitors. The (S)-enantiomer, in particular, is often the biologically active isomer, making stereocontrolled synthesis a critical aspect of its application.

These application notes provide an overview of the key synthetic strategies employing this compound and its derivatives, complete with detailed experimental protocols, quantitative data, and visual workflows to guide researchers in their synthetic endeavors.

Key Applications and Synthetic Strategies

The primary applications of this compound as a chiral building block can be categorized into three main enantioselective strategies:

-

Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes, most commonly lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.

-

Asymmetric Hydrogenation: This approach involves the hydrogenation of a prochiral precursor, such as 2-phenylacrylic acid derivatives, using a chiral catalyst to induce high enantioselectivity in the formation of the chiral center.

-

Diastereoselective Alkylation using Chiral Auxiliaries: In this strategy, a chiral auxiliary, often derived from a related chiral molecule like L-phenylalanine, is temporarily attached to a prochiral substrate to direct the stereochemical outcome of an alkylation reaction.

Enzymatic Kinetic Resolution of Racemic 2-Arylpropionic Acids

Enzymatic kinetic resolution is a powerful and environmentally benign method for obtaining enantiomerically enriched profens. Lipases are frequently employed to catalyze the enantioselective esterification of the racemic acid, where one enantiomer is converted to an ester at a much faster rate than the other.

Quantitative Data for Lipase-Catalyzed Kinetic Resolution

| Substrate (Racemic Acid) | Enzyme | Alcohol | Solvent | Yield (%) of (S)-Acid | Enantiomeric Excess (ee) of (S)-Acid (%) | Reference |

| Ibuprofen (B1674241) | Candida rugosa Lipase (B570770) | n-Butanol | Isooctane | >45 | >95 | [1] |

| Naproxen (B1676952) | Candida rugosa Lipase | Trimethylsilylmethanol | Isooctane | ~50 | High (not specified) | [2] |

| Ibuprofen Ethyl Ester (Hydrolysis) | Thermostable Esterase (EST10) | Water (in ionic liquid) | [OmPy][BF4] | 47.4 | 96.6 | [3] |